molecular formula C6H5BrClNO2S B3282354 2-Bromo-5-chloro-benzenesulfonamide CAS No. 749252-96-8

2-Bromo-5-chloro-benzenesulfonamide

Cat. No.: B3282354
CAS No.: 749252-96-8
M. Wt: 270.53
InChI Key: ANVDRKYPSYWAOT-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-benzenesulfonamide is an organic compound with the molecular formula C6H4BrClNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-benzenesulfonamide typically involves the sulfonation of 2-Bromo-5-chlorobenzene. One common method includes the reaction of 2-Bromo-5-chlorobenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

2-Bromo-5-chloro-benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial effects.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to interfere with the function of enzymes like carbonic anhydrase, which plays a role in various physiological processes.

Comparison with Similar Compounds

    2-Bromo-5-chloro-benzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonamide group.

    2-Bromo-5-chloro-benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

    2-Bromo-5-chloro-aniline: Similar structure but with an amino group instead of a sulfonamide group.

Uniqueness: 2-Bromo-5-chloro-benzenesulfonamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. Its sulfonamide group also provides specific interactions with biological targets, making it valuable in medicinal chemistry.

Properties

IUPAC Name

2-bromo-5-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVDRKYPSYWAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735213
Record name 2-Bromo-5-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749252-96-8
Record name 2-Bromo-5-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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